2-Bromo-4-chloro-1-ethynylbenzene

Chemoselectivity Cross-Coupling Bond Dissociation Energy

2-Bromo-4-chloro-1-ethynylbenzene (CAS 1350535-10-2) is a dihalogenated terminal arylacetylene with the molecular formula C₈H₄BrCl and a molecular weight of 215.47 g/mol. Its structure features a benzene ring with bromine at the 2-position and chlorine at the 4-position, relative to a terminal ethynyl group at the 1-position.

Molecular Formula C8H4BrCl
Molecular Weight 215.47
CAS No. 1350535-10-2
Cat. No. B2683229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-1-ethynylbenzene
CAS1350535-10-2
Molecular FormulaC8H4BrCl
Molecular Weight215.47
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)Cl)Br
InChIInChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
InChIKeyZNYGHEOMBPEQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-1-ethynylbenzene (CAS 1350535-10-2) for Precision Synthesis: Technical Specifications and Strategic Procurement


2-Bromo-4-chloro-1-ethynylbenzene (CAS 1350535-10-2) is a dihalogenated terminal arylacetylene with the molecular formula C₈H₄BrCl and a molecular weight of 215.47 g/mol . Its structure features a benzene ring with bromine at the 2-position and chlorine at the 4-position, relative to a terminal ethynyl group at the 1-position . This specific 2,4-dihalogenation pattern creates a unique, orthogonal reactivity profile, making it a strategic building block for complex molecule assembly, particularly where sequential cross-coupling steps are required . The compound is typically supplied as a solid with a purity of ≥98% and requires storage under an inert atmosphere at 4°C .

The Risk of Substitute Failure: Why 2-Bromo-4-chloro-1-ethynylbenzene (CAS 1350535-10-2) Cannot Be Replaced by Standard Aryl Halides


A common procurement error is the assumption that any bromo-chloro-phenylacetylene can serve as a generic substitute. This is incorrect. The unique 2-bromo, 4-chloro, 1-ethynyl substitution pattern of this compound dictates a specific electronic environment and steric profile . This directly impacts its regioselectivity and reactivity in key synthetic transformations, especially in palladium-catalyzed cross-couplings . Replacing it with a regioisomer or a mono-halogenated analog can lead to a fundamentally different reaction outcome—such as altered selectivity, lower yields, or complete failure to participate in a designed multi-step synthesis—negating the value of a well-designed synthetic route . The data below provides quantitative and structural justification for the singular role of this specific compound.

Quantitative Evidence for Selecting 2-Bromo-4-chloro-1-ethynylbenzene (CAS 1350535-10-2) Over Structural Analogs


Orthogonal Reactivity via Differential Halogen Bond Strengths: A Quantitative Comparison

The strategic value of 2-Bromo-4-chloro-1-ethynylbenzene lies in the inherent difference in carbon-halogen bond dissociation energies between its C(sp²)-Br and C(sp²)-Cl bonds [1]. The C-Br bond (Ph-Br ~ 84 kcal/mol) is significantly weaker than the C-Cl bond (Ph-Cl ~ 97 kcal/mol) [1]. This 13 kcal/mol difference provides a thermodynamic basis for chemoselective activation. In a cross-coupling scenario, the bromine atom can be selectively engaged in a reaction (e.g., Sonogashira or Suzuki-Miyaura) under mild conditions, while the chlorine remains inert, awaiting a subsequent, more demanding reaction step . This orthogonal reactivity is not present in regioisomers or analogs with only one type of halogen, which lack this built-in, energy-based selectivity for sequential functionalization.

Chemoselectivity Cross-Coupling Bond Dissociation Energy

Enabling Multi-Step Molecular Scaffold Construction: A Functional Comparison

2-Bromo-4-chloro-1-ethynylbenzene provides three distinct, addressable functional groups: a terminal alkyne, an aryl bromide, and an aryl chloride. This is a defined feature of its structure, not a generic property of all aryl halides . In a typical iterative synthetic sequence, the terminal alkyne can first be used in a Sonogashira coupling to install a carbon framework. Next, the more reactive aryl bromide site can undergo a chemoselective Suzuki-Miyaura reaction, leaving the aryl chloride intact for a final diversification step . A comparator like 1-Bromo-4-chloro-2-ethynylbenzene (a regioisomer) would offer the same functional groups, but their different spatial arrangement would lead to a different molecular geometry in the final product . Analogs with only one or two functional groups (e.g., 4-Bromophenylacetylene) cannot support a three-step sequence.

Organic Synthesis Scaffold Assembly Iterative Cross-Coupling

Physicochemical Property Differentiation from Regioisomers

The exact substitution pattern of 2-Bromo-4-chloro-1-ethynylbenzene dictates its physicochemical properties, which are critical for purification and formulation. Its calculated partition coefficient (LogP) is 3.08 . A regioisomer, such as 1-Bromo-4-chloro-2-ethynylbenzene, while having the same molecular weight and formula, will possess a different dipole moment and, consequently, a different LogP value due to the altered vector sum of the polar C-Br and C-Cl bonds . This change in LogP directly impacts chromatographic retention time (e.g., on reversed-phase HPLC) and solubility in various solvent systems. Relying on a regioisomer would, therefore, invalidate any established purification protocol that depends on a specific compound's polarity and retention behavior.

Lipophilicity LogP Computational Chemistry

High-Value Application Scenarios for 2-Bromo-4-chloro-1-ethynylbenzene (CAS 1350535-10-2)


Medicinal Chemistry: Iterative Library Synthesis for Structure-Activity Relationship (SAR) Studies

The orthogonal reactivity of 2-Bromo-4-chloro-1-ethynylbenzene is ideally suited for the rapid, parallel synthesis of compound libraries. The ability to chemoselectively functionalize the terminal alkyne, the aryl bromide, and the aryl chloride in three distinct steps allows for the efficient exploration of chemical space around a central core scaffold . This is directly enabled by the ~13 kcal/mol BDE difference between the C-Br and C-Cl bonds, as established in Section 3 [1]. A researcher can quickly generate a diverse set of analogs for SAR studies without needing to re-synthesize the core structure, saving significant time and resources.

Materials Science: Synthesis of Asymmetric Functional Building Blocks

In materials science, the ability to create precise molecular architectures is paramount. This compound serves as a key intermediate for synthesizing asymmetric monomers or ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . Its three orthogonal handles (Section 3) allow for the stepwise introduction of different functional groups, enabling the construction of complex, non-centrosymmetric molecules with tailored electronic and optical properties. The defined LogP value (3.08) also aids in the purification of these high-value, often difficult-to-purify, materials intermediates .

Process Chemistry: Developing Robust Multi-Step Routes to Complex Active Pharmaceutical Ingredients (APIs)

For process chemists, the reliability and reproducibility of each synthetic step are critical. 2-Bromo-4-chloro-1-ethynylbenzene offers a predictable and well-understood reactivity profile . The significant BDE difference between its halogen atoms (Section 3) provides a high degree of confidence in chemoselective transformations, reducing the risk of side reactions and simplifying purification [1]. This inherent selectivity makes it a superior choice over a mono-halogenated analog when designing a robust, scalable, and cost-effective synthetic route to a target API intermediate.

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